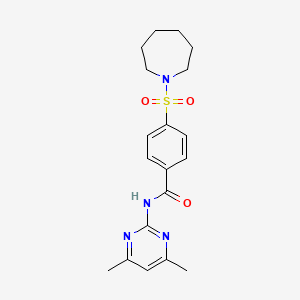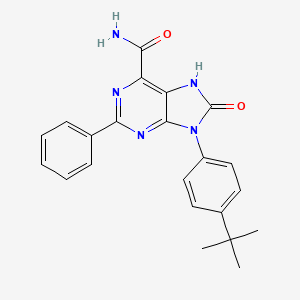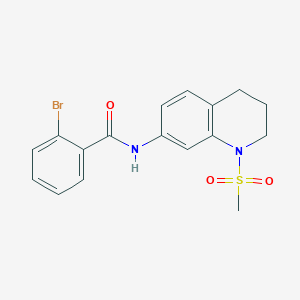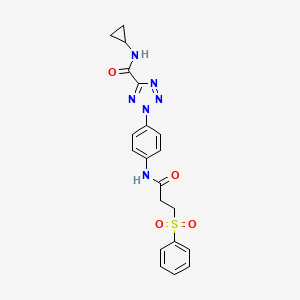![molecular formula C14H11F3N4S2 B2943033 4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole CAS No. 400083-71-8](/img/structure/B2943033.png)
4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C14H11F3N4S2 and its molecular weight is 356.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclization and Pharmacological Properties
Research has demonstrated the cyclization of thiosemicarbazides to 1,2,4-triazole and 1,3,4-thiadiazole derivatives, highlighting the chemical versatility and potential pharmacological applications of compounds within the 1,2,4-triazole class. For example, the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with various reagents led to the formation of derivatives with potential effects on the central nervous system (CNS) in mice, indicating the compound's significance in the synthesis of pharmacologically relevant molecules (Maliszewska-Guz et al., 2005).
Antimicrobial and Antitubercular Agents
Compounds derived from 4-isopropyl thiazole-based sulfonyl derivatives, incorporating the 1,2,4-triazole moiety, have shown moderate to significant antibacterial and antifungal activities. This includes promising results against Mycobacterium tuberculosis, suggesting the importance of these compounds in developing new antimicrobial and antitubercular agents (Kumar et al., 2013).
Synthesis and Antioxidative Activity
The synthesis of novel S-substituted derivatives of 1,2,4-triazole-5-thiones has been explored, with certain compounds exhibiting significant antioxidative activity. This research suggests the potential of these derivatives in creating antioxidants that could be beneficial for health applications (Tumosienė et al., 2014).
Chemical Synthesis and Theoretical Studies
Efforts have been made in the catalyst- and solvent-free synthesis of benzamide derivatives through a microwave-assisted Fries rearrangement, showcasing the chemical flexibility and utility of 1,2,4-triazole compounds in facilitating novel synthetic pathways. These studies also included theoretical investigations to understand the underlying mechanisms of these reactions (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4S2/c1-21-11(19-20-13(21)22-2)10-7-23-12(18-10)8-4-3-5-9(6-8)14(15,16)17/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUYOWNLTVQHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CSC(=N2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942950.png)
![(2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2942952.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-5-sulfonamide](/img/structure/B2942955.png)

![1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2942959.png)




![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2942966.png)
![2-(2-Bromo-4-fluorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2942967.png)

